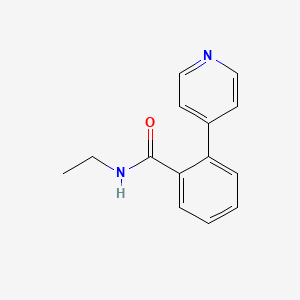![molecular formula C20H23NO3 B3814469 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide](/img/structure/B3814469.png)
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide
Overview
Description
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.
Scientific Research Applications
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are known to play a crucial role in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Mechanism of Action
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide can block the downstream signaling pathways that promote cell proliferation and survival, leading to decreased tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of several tumor cell lines, including breast, lung, colon, and prostate cancer cells. 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has also been shown to inhibit angiogenesis in vitro and in vivo, which is a crucial step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide is its specificity for tyrosine kinases, which makes it an attractive target for cancer therapy. However, one of the limitations of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another potential direction is to investigate its potential as a therapy for other diseases, such as cardiovascular disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide, which could help to optimize its therapeutic potential.
properties
IUPAC Name |
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-16-7-5-6-8-19(16)24-14-13-21(3)20(23)18-11-9-17(10-12-18)15(2)22/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKYHWRMHQGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B3814390.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3814411.png)
![N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-methyl-N-(2-morpholin-4-ylbutyl)thiophene-3-carboxamide](/img/structure/B3814419.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B3814442.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B3814445.png)
![5-(acetylamino)-2-chloro-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}benzamide](/img/structure/B3814447.png)
![8-{[(4-fluorobenzyl)(methyl)amino]acetyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3814454.png)
amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3814456.png)
![2-[2-(allyloxy)benzoyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3814462.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)
![2-methyl-4-(4-methylphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3814481.png)
![2-({[3-(dimethylamino)tetrahydro-3-thienyl]methyl}amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B3814499.png)